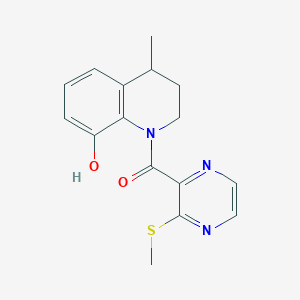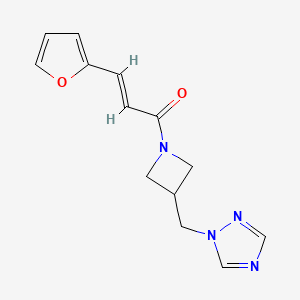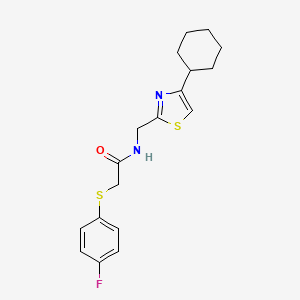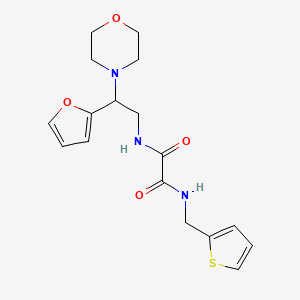![molecular formula C12H21ClN2 B2786277 N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride CAS No. 1158351-76-8](/img/structure/B2786277.png)
N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride binds to the nAChR and activates it, leading to the opening of ion channels and the influx of ions into the cell. This results in depolarization of the cell membrane and the generation of an action potential. The exact mechanism of action of this compound on the nAChR is still not fully understood, but it is thought to involve the stabilization of the receptor in an active conformation.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine. It also enhances cognitive function and has been shown to improve memory and attention in animal models. This compound has also been shown to have analgesic effects and may be useful in the treatment of pain.
Advantages and Limitations for Lab Experiments
N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride has several advantages for lab experiments. It is a potent and selective agonist of the nAChR, making it an ideal tool for studying the function of this receptor subtype. It is also readily available and relatively inexpensive. However, this compound has some limitations. It has a short half-life, making it difficult to maintain a stable concentration over time. It also has a narrow therapeutic window, meaning that it can be toxic at high concentrations.
Future Directions
There are several future directions for research on N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride. One area of interest is the development of more potent and selective agonists of the nAChR. This could lead to the development of new treatments for a variety of conditions, including cognitive impairment and pain. Another area of interest is the investigation of the role of the nAChR in disease states such as Alzheimer's disease and schizophrenia. Finally, the development of new methods for delivering this compound could improve its therapeutic potential.
Synthesis Methods
N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride can be synthesized through a series of chemical reactions. The starting material is 4-bromo-N,N-dimethylaniline, which is reacted with propylamine to form N,N-dimethyl-4-(propylamino)aniline. This intermediate is then reacted with formaldehyde to form this compound. The final step involves the addition of hydrochloric acid to obtain this compound hydrochloride salt.
Scientific Research Applications
N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride has been extensively used in scientific research to investigate the mechanisms of action of the nAChR. This receptor subtype is involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. This compound is a potent and selective agonist of the nAChR, making it an ideal tool for studying the function of this receptor subtype.
properties
IUPAC Name |
N,N-dimethyl-4-(propylaminomethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.ClH/c1-4-9-13-10-11-5-7-12(8-6-11)14(2)3;/h5-8,13H,4,9-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSGDRURGZYQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B2786196.png)
![4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)


![4-[(4-Benzylpiperazin-1-yl)methyl]-2,6-di-tert-butylphenol](/img/structure/B2786204.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B2786206.png)





![N-benzyl-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2786214.png)
![3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]triazol-1-yl]cyclobutane-1-carboxylic acid](/img/structure/B2786217.png)